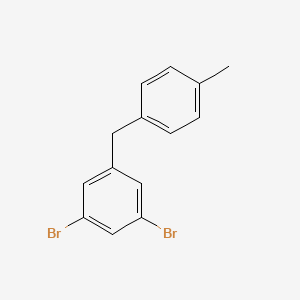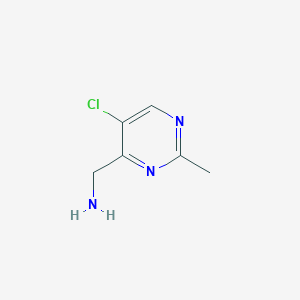
6-Formylquinoline-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Formylquinoline-4-carbonitrile is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry The compound’s structure consists of a quinoline ring with formyl and carbonitrile functional groups at the 6th and 4th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Formylquinoline-4-carbonitrile typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods: In industrial settings, the synthesis of quinoline derivatives, including this compound, often employs green chemistry principles. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are preferred to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-Formylquinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed:
- Oxidation of the formyl group yields 6-carboxyquinoline-4-carbonitrile.
- Reduction of the carbonitrile group produces 6-formylquinoline-4-amine.
- Substitution reactions can yield various derivatives depending on the nucleophile used .
Scientific Research Applications
6-Formylquinoline-4-carbonitrile has significant applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Formylquinoline-4-carbonitrile involves its interaction with specific molecular targets:
Comparison with Similar Compounds
6-Formylquinoline-4-carbonitrile can be compared with other quinoline derivatives:
Similar Compounds: Quinine, chloroquine, and quinoline-4-carboxamide
Properties
Molecular Formula |
C11H6N2O |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
6-formylquinoline-4-carbonitrile |
InChI |
InChI=1S/C11H6N2O/c12-6-9-3-4-13-11-2-1-8(7-14)5-10(9)11/h1-5,7H |
InChI Key |
NDIRRXXGGOWGSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


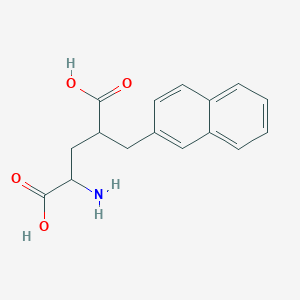
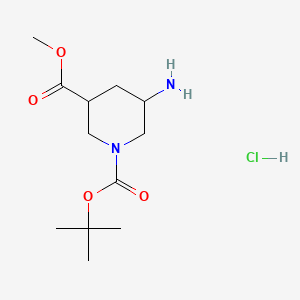

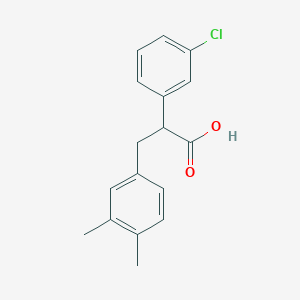
![Tert-butyl 4-([3-chloro-2-[(pyrrolidin-1-yl)carbonyl]phenyl]methyl)piperazine-1-carboxylate](/img/structure/B13887705.png)
![2,2-dichloropropanoic acid;[3-(methoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate](/img/structure/B13887706.png)

![6-bromo-2H,3H-furo[3,2-b]pyridine](/img/structure/B13887712.png)

![N-[3,4-dichloro-5-(1-methylpyrazol-4-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B13887720.png)


